4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene
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Overview
Description
4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a benzylsulfanyl group at the 4-position, a chlorine atom at the 3-position, a nitro group at the 6-position, and a phenyl group at the 2-position of the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of Substituents: The benzylsulfanyl, chloro, nitro, and phenyl groups are introduced through various substitution reactions. For example, the benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan, while the nitro group can be introduced through nitration using nitric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
- 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides
Uniqueness
4-(Benzylsulfanyl)-3-chloro-6-nitro-2-phenyl-1-benzothiophene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14ClNO2S2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-benzylsulfanyl-3-chloro-6-nitro-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C21H14ClNO2S2/c22-20-19-17(26-13-14-7-3-1-4-8-14)11-16(23(24)25)12-18(19)27-21(20)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
ZHYBVBMNGYEHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C(=C(S3)C4=CC=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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